molecular formula C11H15NO2 B13545654 ethyl (2R)-2-amino-2-phenylpropanoate CAS No. 5817-27-6

ethyl (2R)-2-amino-2-phenylpropanoate

Cat. No.: B13545654
CAS No.: 5817-27-6
M. Wt: 193.24 g/mol
InChI Key: INIZIUDFZIBLPT-LLVKDONJSA-N
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Description

Ethyl (2R)-2-amino-2-phenylpropanoate is an organic compound that belongs to the class of amino acid esters It is a chiral molecule with a specific stereochemistry, denoted by the (2R) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R)-2-amino-2-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-amino-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Another method involves the use of acyl chlorides or acid anhydrides in the presence of a base such as pyridine. This method can offer higher yields and fewer side reactions compared to direct esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors can provide better control over reaction conditions, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-amino-2-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of bases like pyridine or triethylamine.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Ethyl (2R)-2-amino-2-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of chiral compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Comparison with Similar Compounds

Ethyl (2R)-2-amino-2-phenylpropanoate can be compared to other amino acid esters such as:

    Ethyl (2S)-2-amino-2-phenylpropanoate: The enantiomer of the compound, which may have different biological activity and properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to differences in reactivity and solubility.

    Ethyl (2R)-2-amino-3-phenylpropanoate: A structural isomer with the amino group on a different carbon, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino group and an ester group, making it a versatile compound for various synthetic and research applications.

Properties

5817-27-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl (2R)-2-amino-2-phenylpropanoate

InChI

InChI=1S/C11H15NO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3,12H2,1-2H3/t11-/m1/s1

InChI Key

INIZIUDFZIBLPT-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)[C@@](C)(C1=CC=CC=C1)N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC=C1)N

Origin of Product

United States

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